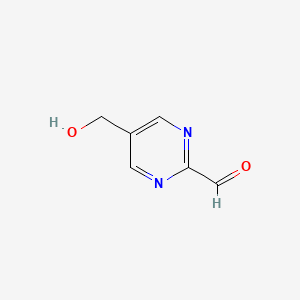![molecular formula C7H5N3O B11922373 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is an important intermediate in organic synthesis and has significant applications in medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde typically involves the cyclization of pyrimidine derivatives. One common method starts with 4,6-dichloropyrimidine-5-carbaldehyde, which undergoes intramolecular cyclization in the presence of bases such as sodium methoxide . The reaction conditions often include refluxing in methanol for several hours to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as secondary amines in anhydrous acetonitrile with potassium carbonate.
Major Products Formed:
Oxidation: 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Reduction: 7H-Pyrrolo[2,3-d]pyrimidine-6-methanol.
Substitution: Various substituted pyrrolopyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of kinase inhibitors and other biologically active molecules .
Biology: In molecular biology, derivatives of this compound have been studied for their potential as enzyme inhibitors. They have shown activity against various kinases, making them valuable in the study of signal transduction pathways .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. They have been investigated for their ability to inhibit specific protein kinases involved in cancer progression .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its versatility in forming various derivatives makes it a valuable intermediate in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde and its derivatives often involves the inhibition of specific enzymes, such as protein kinases. These compounds bind to the active site of the enzyme, blocking its activity and thereby interfering with the signaling pathways that promote cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.
Comparación Con Compuestos Similares
- 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 7H-Pyrrolo[2,3-d]pyrimidine-6-methanol
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications. In contrast, 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and 7H-Pyrrolo[2,3-d]pyrimidine-6-methanol have carboxylic acid and alcohol functional groups, respectively, which influence their reactivity and applications . The presence of a chlorine atom in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine makes it more reactive towards nucleophilic substitution reactions .
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-4H,(H,8,9,10) |
Clave InChI |
DYFTYQMQEVEDFD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=NC=NC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-6-azaspiro[2.5]octan-1-amine](/img/structure/B11922306.png)
![5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11922307.png)



![[3-(Aziridin-1-yl)phenyl]methanol](/img/structure/B11922323.png)



![5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922349.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)

![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
